molecular formula C7H3Cl3O4S B1293534 2,4-dichloro-5-chlorosulfonyl-benzoic acid CAS No. 3740-18-9

2,4-dichloro-5-chlorosulfonyl-benzoic acid

Cat. No.: B1293534
CAS No.: 3740-18-9
M. Wt: 289.5 g/mol
InChI Key: MPUNAIYDVXJQBJ-UHFFFAOYSA-N
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Description

2,4-dichloro-5-chlorosulfonyl-benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is characterized by the presence of two chlorine atoms and a chlorosulphonyl group attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2,4-dichloro-5-chlorosulfonyl-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid suggests avoiding contact with skin and eyes, not breathing in dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid typically involves the chlorination of 2,4-dichlorobenzoic acid followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-chlorosulfonyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Reduction: 2,4-Dichlorobenzoic acid.

    Oxidation: Sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of covalent bonds. The chlorosulphonyl group is highly reactive and can form stable sulfonamide or sulfonate linkages with various biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,4-Dichloro-5-sulfamoylbenzoic acid

Uniqueness

2,4-dichloro-5-chlorosulfonyl-benzoic acid is unique due to the presence of the chlorosulphonyl group, which imparts distinct reactivity compared to other dichlorobenzoic acids. This makes it particularly valuable in synthetic chemistry and biochemical applications .

Properties

IUPAC Name

2,4-dichloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNAIYDVXJQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190841
Record name 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid
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Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3740-18-9
Record name 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3740-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-(chlorosulphonyl)benzoic acid
Source European Chemicals Agency (ECHA)
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Record name 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid in the synthesis of 2,4-Dichloro-5-sulfamoylbenzoic acid?

A1: 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid serves as a crucial intermediate in the synthesis of 2,4-Dichloro-5-sulfamoylbenzoic acid []. The synthesis starts with 2,4-dichlorobenzoic acid undergoing sulfochlorination to yield 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with ammonia, followed by acidification with hydrochloric acid, to produce the final product, 2,4-Dichloro-5-sulfamoylbenzoic acid.

Q2: What are the optimal reaction conditions for the synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid from 2,4-dichlorobenzoic acid?

A2: The research indicates that the optimal conditions for this reaction involve a molar ratio of 3.5:1 for chlorosulfonic acid (HSO3Cl) to 2,4-dichlorobenzoic acid []. The reaction is carried out at a temperature range of 130-140 °C for a duration of 3.5 hours.

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